3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol
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Overview
Description
3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound features a pyrrolidine ring substituted with a thiazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiazole-containing compounds. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with a pyrrolidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane, with catalysts like palladium or copper complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .
Scientific Research Applications
3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity . These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Thiazole: A sulfur and nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with applications in pharmaceuticals.
Uniqueness: 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H12N2OS/c11-8(1-2-9-6-8)5-7-10-3-4-12-7/h3-4,9,11H,1-2,5-6H2 |
InChI Key |
MXRGEBXQRULHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=NC=CS2)O |
Origin of Product |
United States |
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